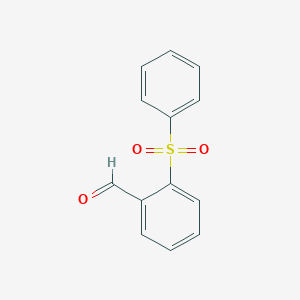

2-(Phenylsulfonyl)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzenesulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKMIEALBOKDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348820 | |

| Record name | 2-(phenylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126076-76-4 | |

| Record name | 2-(phenylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126076-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Sulfonyl Groups in Organic Chemistry and Target Compound S Context

The aryl sulfonyl group is a cornerstone functional group in the fields of organic and medicinal chemistry. Compounds containing this moiety, such as aryl sulfones and sulfonamides, are integral to numerous pharmaceuticals due to their wide range of biological activities. The sulfonyl group is strongly electron-withdrawing and polar, characteristics that significantly influence a molecule's physical and chemical properties, including its reactivity, solubility, and capacity for intermolecular interactions. In the context of 2-(Phenylsulfonyl)benzaldehyde, the sulfonyl group is not merely a passive substituent; it actively modulates the reactivity of the entire molecule, setting it apart from simpler aromatic aldehydes.

Overview of Aldehyde Functionality in Synthesis and the Unique Reactivity Imparted by the Ortho Phenylsulfonyl Moiety

Aldehydes are among the most versatile functional groups in organic synthesis, participating in a vast array of chemical transformations. sigmaaldrich.com They are primary substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds, including condensations, reductions, and nucleophilic additions. sigmaaldrich.com

The placement of a phenylsulfonyl group at the ortho position to the aldehyde in 2-(Phenylsulfonyl)benzaldehyde creates a unique chemical environment. The powerful electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles, facilitating reactions that might be sluggish with other benzaldehyde (B42025) derivatives. This electronic activation is pivotal to its utility as a key intermediate in the synthesis of diverse and complex molecular targets.

Rationale for Focused Academic Inquiry into 2 Phenylsulfonyl Benzaldehyde

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several well-documented methods. These routes often involve the strategic introduction of the phenylsulfonyl group at the ortho position of the benzaldehyde moiety or the formation of the aldehyde from a pre-functionalized precursor.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for the synthesis of specifically substituted aromatic compounds like this compound. One common strategy involves the use of precursors such as 2-bromobenzaldehyde (B122850), which serves as a versatile starting material. researchgate.netnih.gov The bromine atom at the ortho position directs subsequent coupling reactions to install the desired phenylthio group, which is then oxidized to the phenylsulfonyl group.

Another approach to achieve regioselectivity is through directed ortho-metalation, although this is more commonly applied to other substrates. However, the principle of using a directing group to activate a specific C-H bond for functionalization is a key concept in achieving the desired substitution pattern. In the context of benzaldehyde derivatives, the aldehyde group itself can influence the regioselectivity of electrophilic substitution reactions.

The Suzuki-Miyaura coupling reaction is another powerful tool for regioselective functionalization, often used to create C-C bonds. researchgate.netwhiterose.ac.uk While not a direct route to the C-S bond of this compound, it demonstrates the principle of using pre-functionalized building blocks, such as boronic acids and aryl halides, to construct complex aromatic structures with high regiocontrol.

Strategies Involving Sulfonylation of Benzaldehyde Derivatives

Direct sulfonylation of benzaldehyde presents a challenge in controlling the regioselectivity, as electrophilic aromatic substitution on a benzaldehyde ring typically directs incoming electrophiles to the meta position. However, specific catalytic systems and reaction conditions can favor ortho-sulfonylation. One reported method involves the reaction of o-chlorobenzaldehyde with a metabisulfite (B1197395) as the sulfonating agent, catalyzed by a tert-butylamine (B42293) salt or a quaternary ammonium (B1175870) salt, to produce benzaldehyde-2-sulfonate, which is then acidified to yield the desired product. google.com This process operates under normal pressure and at low temperatures.

Another strategy involves the use of transient directing groups. For instance, β-alanine can be used as a catalytic transient directing group in the copper-mediated β-C(sp²)–H sulfonylation of benzaldehydes with sulfinate salts. chemrxiv.orgresearchgate.net This approach utilizes a transient imine intermediate to direct the sulfonylation to the ortho position.

Preparation via Oxidation of Appropriate Precursors

A prevalent and efficient method for synthesizing this compound is the oxidation of its thioether precursor, 2-(phenylthio)benzaldehyde (B1601573). rsc.org This precursor is a key intermediate and can be synthesized through several routes.

One common method for preparing 2-(phenylthio)benzaldehyde involves the reaction of 2-bromobenzaldehyde with thiophenol. ekb.eg This nucleophilic aromatic substitution reaction is often facilitated by a base. Another approach is the copper-catalyzed C-S coupling of 2-halobenzoic acids with thiols, followed by conversion of the carboxylic acid to an aldehyde, although direct coupling with 2-halobenzaldehydes is also possible. nih.gov Copper-catalyzed reactions using dithiocarbamates as a sulfur source have also been developed for the synthesis of related aryl sulfides. organic-chemistry.org

Once 2-(phenylthio)benzaldehyde is obtained, it can be oxidized to this compound. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) asianpubs.org and potassium permanganate (B83412). The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. For instance, a patented method describes the oxidation of o-chlorobenzaldehyde derivatives with potassium permanganate supported on γ-Al₂O₃ to produce the target compound with high yield.

| Precursor | Oxidizing Agent | Reference |

| 2-(Phenylthio)benzaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | asianpubs.org |

| o-Chlorobenzaldehyde derivative | Potassium permanganate on γ-Al₂O₃ | |

| 2-(Phenylthio)ethyl-substituted pyrazole | m-Chloroperoxybenzoic acid (m-CPBA) | asianpubs.org |

Multi-step Synthesis Design and Optimization

A representative multi-step synthesis could involve:

Bromination of Benzaldehyde: Introduction of a bromine atom at the ortho position to yield 2-bromobenzaldehyde.

Thioetherification: Reaction of 2-bromobenzaldehyde with thiophenol to form 2-(phenylthio)benzaldehyde. ekb.eg

Oxidation: Oxidation of the resulting thioether to the corresponding sulfone, this compound. asianpubs.org

Optimization of each step is critical. This includes selecting the appropriate reagents, catalysts, solvents, and reaction conditions (temperature, reaction time) to enhance yield and minimize side products. whiterose.ac.uk For example, in the thioetherification step, the choice of base and solvent can significantly impact the reaction efficiency. In the oxidation step, the choice of oxidizing agent and control of stoichiometry are important to prevent over-oxidation. The use of automated systems for reaction optimization is becoming more prevalent in developing efficient multi-step syntheses. whiterose.ac.uk

Advanced Synthetic Techniques and Catalysis in this compound Production

Modern synthetic chemistry employs a range of advanced techniques and catalytic systems to improve the synthesis of complex molecules like this compound. These methods often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound and its precursors. Transition metal catalysts, particularly those based on palladium and copper, are widely used.

Copper Catalysis: Copper catalysts are instrumental in the formation of the C-S bond, a key step in one of the major synthetic routes. Copper(I)-catalyzed tandem C-S coupling/C-H functionalization reactions have been developed for the synthesis of 2-(phenylthio)phenols from phenols and aryl halides. nih.gov Similarly, copper-catalyzed reactions of 2-halobenzoic acids with thiols provide an efficient route to 2-(phenylthio)benzoic acids, which can be further converted to the target aldehyde. nih.gov The use of copper fluoride (B91410) as both a copper source and an oxidant in the transient imine-directed sulfonylation of benzaldehydes is another innovative application. chemrxiv.orgresearchgate.net

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. While not directly forming the C-S bond of the target molecule, these methods are crucial for constructing complex precursors. researchgate.netwhiterose.ac.uk Palladium-catalyzed C-H activation is another powerful strategy that could potentially be applied to the direct functionalization of benzaldehyde derivatives. researchgate.net

Rhodium Catalysis: While less common for this specific synthesis, rhodium catalysts are known to be effective in various transformations involving sulfonyl compounds. For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to α,β-unsaturated sulfonyl compounds has been reported, showcasing the utility of rhodium in manipulating sulfonyl-containing molecules. nih.govorganic-chemistry.org Rhodium carbenes derived from N-sulfonyl-1,2,3-triazoles are also versatile intermediates in the synthesis of nitrogen-containing heterocycles. rsc.orgscispace.com

The following table summarizes some of the catalytic systems used in the synthesis of this compound and its precursors:

| Catalyst System | Reaction Type | Substrate | Product/Intermediate | Reference |

| CuI/(E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | C-S coupling/C-H functionalization | Phenols and aryl halides | 2-(Phenylthio)phenols | nih.gov |

| Cu/Cu₂O | C-S bond formation | 2-Halobenzoic acids and thiols | 2-(Phenylthio)benzoic acids | nih.gov |

| Copper Fluoride/β-alanine | C-H Sulfonylation (transient directing group) | Benzaldehydes and sulfinate salts | Ortho-sulfonylated benzaldehydes | chemrxiv.orgresearchgate.net |

| Palladium Acetate (B1210297)/Ligand | Suzuki-Miyaura Coupling | Aryl bromides and boronic acids | Aryl-substituted precursors | researchgate.netwhiterose.ac.uk |

| Rhodium/Chiral Diene Ligand | Asymmetric 1,4-addition | α,β-Unsaturated sulfonyl compounds | Chiral sulfonyl compounds | nih.govorganic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wiley.comrjpn.org While specific microwave-assisted protocols solely for the synthesis of this compound are not extensively detailed in the provided literature, the principles can be applied from related syntheses. For instance, the condensation of aromatic aldehydes with various reagents is a common reaction class that benefits from microwave irradiation. arabjchem.orgoatext.com

Protocols often involve the use of a monomode microwave oven operating at a frequency of 2450 MHz. arabjchem.org Reactions can be performed in sealed tubes, with temperature control and power modulation to ensure consistent and safe reaction conditions. arabjchem.org A general approach could involve the microwave-assisted coupling of a suitable 2-substituted benzaldehyde with a phenylsulfinate salt or the oxidation of a corresponding sulfide (B99878) or alcohol precursor. The synthesis of various heterocyclic and unsaturated compounds from aromatic aldehydes has been successfully achieved under microwave conditions, often in a solvent-free environment, which aligns with green chemistry principles. oatext.comsci-hub.se For example, the reaction of aromatic aldehydes with cyanoacetamide can be completed in 30-60 seconds at 160-320 watts. oatext.com Such conditions suggest that a microwave-assisted approach for synthesizing this compound could offer significant advantages in terms of efficiency and speed. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub For the synthesis of this compound, several green chemistry strategies can be conceptualized.

One key approach is the use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions. rjpn.orgresearchgate.net Ultrasound-assisted organic synthesis is another green technique that can accelerate reactions and improve yields in aqueous media. wiley.com The application of biodegradable and recyclable catalysts, such as those derived from nano-cellulose, represents a powerful green procedure. researchgate.net

The principles of green chemistry also emphasize energy efficiency. rjpn.org In this context, techniques like microwave-assisted synthesis, which often require shorter reaction times and less energy, are highly favorable. rjpn.org The development of one-pot, multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, also aligns with green chemistry by reducing waste and resource consumption. researchgate.net For the synthesis of sulfones, copper-catalyzed coupling reactions in greener solvents like DMSO have been developed, which tolerate a wide range of functional groups and proceed under relatively mild conditions. wiley.comnih.gov

Table 1: Green Chemistry Techniques Applicable to Aryl Sulfone Synthesis

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Aqueous Media | Use of water as a safe, non-toxic solvent. | Performing coupling or oxidation reactions in water. | wiley.comresearchgate.net |

| Ultrasound Irradiation | Acceleration of reactions through acoustic cavitation. | Enhancing reaction rates for the formation of the C-S bond. | wiley.com |

| Microwave Irradiation | Efficient energy transfer leading to rapid heating. | Reducing reaction times for sulfonylation or aldehyde formation. | rjpn.org |

| Biocatalysis | Use of enzymes for specific transformations. | Potential for selective oxidation or coupling steps. | dokumen.pub |

| Solvent-Free Reactions | Reactants are mixed in the absence of a solvent. | Minimizing solvent waste in condensation or coupling steps. | oatext.com |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable production of chemical compounds, including enhanced safety, better process control, and improved efficiency compared to traditional batch methods. amt.ukresearchgate.netresearchgate.net In a flow system, reagents are continuously pumped through reactors where they mix and react under precisely controlled conditions of temperature, pressure, and residence time. wuxiapptec.com

This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume enhances heat transfer and minimizes safety risks. wuxiapptec.comvapourtec.com The synthesis of this compound could be adapted to a flow process in several ways. For example, an oxidation step, such as a Swern oxidation to form the aldehyde group, can be performed more safely and at higher temperatures in a flow reactor compared to a batch process. wuxiapptec.com Similarly, coupling reactions to form the sulfone moiety can be optimized for high throughput and yield. researchgate.net

Different types of flow reactors, such as microreactors, tubular reactors, or packed-bed reactors, can be employed depending on the specific reaction. wuxiapptec.com Packed-bed reactors are ideal for heterogeneous catalysis, which could be used for hydrogenation or oxidation steps with immobilized catalysts, simplifying purification and catalyst recycling. wuxiapptec.com The scalability of flow chemistry is a key advantage; processes optimized at the laboratory scale can be translated to industrial production by "numbering-up" (running multiple reactors in parallel) while maintaining optimal conditions. wuxiapptec.com

Precursor Synthesis and Their Role in Convergent and Divergent Pathways

Synthesis of Substituted Benzaldehydes for Sulfonylation

The synthesis of appropriately substituted benzaldehydes is a crucial step in a convergent approach to this compound. A versatile and rapid method for preparing functionalized benzaldehydes involves a two-step, one-pot procedure starting from readily available benzoic acids. acs.org

In this methodology, a benzoic acid is first converted to its corresponding Weinreb amide. acs.org These amides are stable and can be prepared on a multigram scale. acs.org The Weinreb amide is then subjected to a one-pot reduction/cross-coupling procedure. The reduction is typically carried out using a hydride source like sodium bis(2-methoxyethoxy)aluminum hydride, which forms a stable aluminum hemiaminal intermediate. acs.orgnih.gov This intermediate effectively protects the latent aldehyde functionality, allowing for a subsequent cross-coupling reaction with an organometallic reagent without side reactions at the aldehyde group. acs.orgnih.gov This method is fast and allows for the synthesis of a variety of substituted benzaldehydes. acs.org For the synthesis of a precursor to this compound, one might start with a 2-halobenzoic acid, convert it to the Weinreb amide, and then perform the reduction, setting the stage for a subsequent sulfonylation reaction.

Preparation of Phenylsulfonyl Halides for Coupling Reactions

Phenylsulfonyl halides, particularly phenylsulfonyl chloride, are key reagents for introducing the phenylsulfonyl group onto an aromatic ring. A classic method for their preparation starts with the diazotization of an aniline (B41778) derivative. byu.edu For example, toluidine can be converted to a diazonium salt, which is then treated with sulfur dioxide and a copper salt. byu.edu

Two common variations of this procedure exist:

The diazonium salt solution is treated with sulfur dioxide and copper powder to yield a sulfinic acid. The sulfinic acid is then oxidized to the corresponding sulfonic acid using an oxidizing agent like potassium permanganate. byu.edu

Alternatively, the diazonium solution is reacted with cuprous chloride and sulfur dioxide to directly form the sulfonyl chloride. byu.edu This sulfonyl chloride can then be hydrolyzed to the sulfonate if needed. byu.edu

These arylsulfonyl chlorides are precursors to other important reagents, such as sulfinic acid salts, which are also used in coupling reactions. Sodium sulfinates can be prepared by reacting the corresponding sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in water. google.com These phenylsulfonyl halides and their derivatives are essential for coupling reactions, such as copper- or palladium-catalyzed cross-couplings, to form aryl sulfones. nih.govresearchgate.net

Development of Novel Synthetic Building Blocks Incorporating Phenylsulfonyl and Aldehyde Moieties

The development of novel building blocks that contain both phenylsulfonyl and aldehyde functionalities, or their precursors, is an active area of research. These bifunctional molecules serve as versatile platforms for the synthesis of complex molecular scaffolds. researchgate.net

Examples of such building blocks include:

2-(Phenylsulfonyl)-1,3-oxazole : This heterocyclic compound can be selectively deprotonated at the C-5 position to create a reactive carbanion. This carbanion reacts with various electrophiles, including aldehydes and ketones, and can participate in cross-coupling reactions. Subsequent displacement of the phenylsulfonyl group provides a general route to 2,5-disubstituted oxazoles. nih.gov

Bis(phenylsulfonyl)butadienes : These electron-deficient dienes act as extended Michael acceptors. They can undergo organocatalytic 1,6-conjugate additions with high yield and selectivity, leading to the formation of valuable products containing two versatile vinyl sulfone moieties. maynoothuniversity.ieacs.org

Vinyl Indoles : Selectively functionalized 2-vinyl indoles, which can be synthesized via Wittig-Horner reactions involving phosphonate (B1237965) esters and benzaldehydes (such as 4-benzoyl benzaldehyde), are important building blocks for constructing carbazole (B46965) alkaloids. The incorporation of a phenylsulfonyl group on the indole (B1671886) nitrogen is a common strategy in these syntheses.

(Phenylsulfonyl)difluoromethylated Carbinols : A three-component reaction has been developed for the nucleophilic (phenylsulfonyl)difluoromethylation of aldehydes. This method uses TMSCF2Br as the CF2 source and sodium benzenesulfinate (B1229208) (PhSO2Na) to generate a PhSO2CF2- anion in situ, which then attacks the aldehyde. acs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-(4-(phenylsulfonyl)phenyl) pyrimidine (B1678525) |

| Cyanoacetamide |

| Sodium bis(2-methoxyethoxy)aluminum hydride |

| 2-halobenzoic acid |

| Phenylsulfonyl chloride |

| Toluidine |

| Potassium permanganate |

| Cuprous chloride |

| Sodium sulfite |

| Sodium bicarbonate |

| 2-(Phenylsulfonyl)-1,3-oxazole |

| 4-benzoyl benzaldehyde |

| Sodium benzenesulfinate |

| TMSCF2Br (Bromotrifluoromethylsilane) |

| Weinreb amides |

| Benzoic acids |

| α,β-unsaturated compounds |

| Homoallylic alcohol |

| Sulfonyl dibenzene |

| Phenylsulfinate salt |

| 2-substituted benzaldehyde |

| 2-halobenzaldehydes |

| Phenylsulfonyl halides |

| Sulfinic acid salts |

| Bis(phenylsulfonyl)butadienes |

| 2-vinyl indoles |

| (Phenylsulfonyl)difluoromethylated carbinols |

| 2,5-disubstituted oxazoles |

Aldehyde Group Reactivity in this compound

Wittig and Horner-Wadsworth-Emmons Olefinations

Oxidation Reactions of the Aldehyde Moiety

Aldehydes are readily oxidized to carboxylic acids. orgsyn.org The aldehyde group in this compound can be converted to a carboxylic acid group, yielding 2-(phenylsulfonyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and Oxone®. researchgate.net A patent describing the synthesis of related carboxylic acids from β-keto sulfones utilized sodium nitrite (B80452) in glacial acetic acid, which generates nitrous acid in situ as the oxidant. epo.org The oxidation of aldehydes can also be achieved under milder, more selective conditions. For example, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen from the air as the terminal oxidant.

Table 3: Common Reagents for the Oxidation of this compound

| Oxidizing Agent/System | Product | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Phenylsulfonyl)benzoic acid | Basic or acidic solution, often with heating |

| Oxone® / Sodium Bromide | 2-(Phenylsulfonyl)benzoic acid | Aqueous methanol (B129727) |

| Sodium Nitrite / Acetic Acid | 2-(Phenylsulfonyl)benzoic acid | Cold aqueous solution (0-5°C) |

Reduction Reactions of the Aldehyde Moiety

The aldehyde group is easily reduced to a primary alcohol. For this compound, this reaction yields (2-(phenylsulfonyl)phenyl)methanol, also known as 2-(phenylsulfonyl)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Another effective method for the reduction of aldehydes is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Additionally, hydrosilylation using a silane (B1218182) reagent like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a suitable activator can also achieve the reduction of aldehydes to alcohols. cmu.edu While the reduction of the related 2-(phenylsulfonyl)acetophenone (B1293529) was reported to be only partial under certain conditions, aldehydes are generally reduced more rapidly and completely than ketones. cmu.edu

Condensation Reactions Involving the Aldehyde

The aldehyde group in this compound is a key site for various condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst. researchgate.net this compound can participate in Knoevenagel condensations with various active methylene compounds. For instance, its reaction with phenylsulfonyl acetonitrile can be catalyzed by a base to yield a Knoevenagel condensation product. derpharmachemica.com The choice of catalyst is crucial; a very weak base may be used to promote the initial condensation while avoiding subsequent reactions. derpharmachemica.com

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The reactivity of the active methylene compound is influenced by the electron-withdrawing nature of its substituents. For example, compounds with cyano groups have been observed to readily undergo elimination of benzenesulfonamide (B165840) in related reactions. tandfonline.com

Lipoprotein lipase (B570770) has been reported as a catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds like acetylacetone. researchgate.net This enzymatic approach offers a green and mild alternative to traditional base-catalyzed methods. researchgate.net

Table 1: Examples of Active Methylene Compounds in Knoevenagel Condensation

| Active Methylene Compound | Product Type | Reference |

|---|---|---|

| Phenylsulfonyl acetonitrile | α,β-Unsaturated sulfone | derpharmachemica.com |

| Malononitrile | Dicyanovinyl arene | researchgate.net |

| Ethyl cyanoacetate | α-Cyanocinnamic acid ethyl ester | researchgate.net |

Schiff Base Formation and Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.org this compound can react with various primary amines to form the corresponding Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from sulfonamide derivatives has been a subject of interest. researchgate.net For example, the condensation of sulphoacetamide sodium with aldehydes like 4-methoxy benzaldehyde and salicylaldehyde (B1680747) has been reported to yield Schiff bases. researchgate.net These reactions are often carried out by refluxing the reactants in a solvent such as methanol. researchgate.net

Schiff bases derived from this compound can serve as ligands for the formation of metal complexes. scirp.orgscirp.org The nitrogen atom of the imine group and potentially other donor atoms in the molecule can coordinate with metal ions. nih.gov

Table 2: Characterization Data for a Representative Schiff Base

| Spectroscopic Technique | Observed Data | Assignment | Reference |

|---|---|---|---|

| IR (cm⁻¹) | ~1630 | C=N stretch | researchgate.net |

| IR (cm⁻¹) | ~1325 and ~1150 | Asymmetric and symmetric SO₂ stretch | researchgate.net |

Aldol (B89426) and Related Cross-Coupling Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.org While direct aldol reactions with this compound are not extensively detailed in the provided context, the aldehyde functionality is susceptible to nucleophilic attack by enolates or their equivalents.

Cross-aldol reactions, where two different carbonyl compounds react, can be complex. wikipedia.org To achieve selectivity, one of the aldehydes, such as benzaldehyde, should be unable to form an enolate. wikipedia.org this compound fits this criterion, making it a potential partner in directed cross-aldol reactions.

Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of aldol reactions. nih.gov Proline and its derivatives can catalyze highly enantioselective and diastereoselective anti-aldol reactions between aldehydes and ketones. nih.gov Density Functional Theory (DFT) calculations have been used to understand the transition states and the role of the catalyst in these reactions. nih.gov

Reactivity of the Phenylsulfonyl Group in this compound

The phenylsulfonyl group significantly influences the reactivity of the molecule, acting as both a leaving group and an activating group.

Sulfonyl Group as a Leaving Group: Nucleophilic Displacement and Elimination Reactions

The phenylsulfonyl group is recognized as a good leaving group in various reactions. google.com This property is attributed to the stability of the resulting sulfinate anion. In nucleophilic substitution reactions, a nucleophile can displace the phenylsulfonyl group. libretexts.org

The phenylsulfonyl group can be eliminated in a β-elimination reaction. For example, in α,β-unsaturated sulfones, the reaction with a nucleophilic radical can lead to the formation of an alkene through the elimination of the phenylsulfonyl radical. rsc.org The efficiency of these reactions can be influenced by factors such as the catalyst and reaction conditions. rsc.org

In some cases, the phenylsulfonyl group can be transformed into other functional groups. For instance, it can be reductively removed or converted to a tributylstannyl group. cas.cn

Role of Sulfonyl in Activating Adjacent Positions

The sulfonyl group is a strong electron-withdrawing group, which activates the adjacent positions for nucleophilic attack. researchgate.net This electron-withdrawing nature decreases the electron density on the aromatic ring. researchgate.net

The acidity of α-hydrogens to a sulfonyl group is significantly increased, facilitating the formation of α-sulfonyl carbanions upon treatment with a base. uoguelph.ca These stabilized carbanions are valuable intermediates in a wide range of synthetic transformations, including alkylations and cycloadditions. uoguelph.ca The geometry of these carbanions is thought to be planar, which has implications for stereoselective reactions. uoguelph.ca

The presence of the sulfonyl group can also influence the regioselectivity of reactions on the aromatic ring, although specific details for this compound were not found in the provided search results.

Potential for Sulfonyl Group Modification and Derivatization

The phenylsulfonyl group in this compound is a robust and versatile functional group that offers several avenues for chemical modification and derivatization. While the group is relatively stable, its reactivity can be harnessed under specific conditions to generate a diverse array of molecular structures. The primary transformations involving the sulfonyl group are reduction, its use as a leaving group in substitution reactions, and its temporary role as an activating group, which is later removed.

Research on analogous compounds, such as 2-(phenylsulfonyl)acetophenone, has demonstrated the chemoselective reduction of a carbonyl group in the presence of the phenylsulfonyl moiety. For instance, reduction with poly(methylhydrosiloxane) (B7799882) affects the ketone but leaves the sulfonyl group intact, indicating the latter's resistance to certain reducing agents cmu.edu. However, more potent reducing conditions or specific reagents like magnesium metal can be employed for reductive desulfonylation, effectively replacing the C–SO₂ bond with a C–H bond. This strategy is valuable in multi-step syntheses where the sulfonyl group is used to influence the stereochemistry or reactivity of a molecule before being removed in a later step researchgate.net.

The phenylsulfonyl group can also serve as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, although this is less common than with halide leaving groups. For the substitution to occur, the aromatic ring typically requires strong activation by electron-withdrawing groups, and the inherent electron-withdrawing nature of the aldehyde and sulfonyl groups in this compound facilitates such transformations masterorganicchemistry.com.

The following table summarizes potential modifications of the sulfonyl group based on established chemical principles and reactions of analogous sulfones.

| Modification Type | Reagent/Condition | Potential Product | Notes |

| Reductive Desulfonylation | Mg, MeOH | 2-Methylbenzaldehyde | Removes the sulfonyl group entirely. |

| Reduction to Sulfide | LiAlH₄ (excess) | 2-(Phenylthio)benzaldehyde | Requires harsh conditions; may also reduce the aldehyde. |

| Nucleophilic Substitution | Strong Nucleophile (e.g., RO⁻) | 2-Alkoxybenzaldehyde | Requires forcing conditions; C-S bond cleavage. |

| Radical-Polar Crossover | Dirhodium(II) Catalysis | Functionalized derivatives | Phenylsulfonyl groups can be removed after complex transformations researchgate.net. |

Intramolecular Reactivity and Cyclization Pathways

The ortho-disposed aldehyde and phenylsulfonyl functionalities in this compound create a unique electronic and steric environment that can be exploited for the construction of complex cyclic molecules. The proximity of these two groups allows for a variety of intramolecular reactions, leading to the formation of diverse heterocyclic systems.

Formation of Heterocyclic Scaffolds

The structure of this compound is well-suited for intramolecular cyclization reactions to form a range of heterocyclic scaffolds. While direct examples utilizing this compound are not extensively documented, its reactivity can be inferred from analogous systems. For instance, studies on 2-(alkenyloxy)benzaldehydes have shown that they can undergo intramolecular 1,3-dipolar cycloadditions via nitrile imide intermediates to yield complex fused heterocycles oup.com. This suggests that derivatization of the aldehyde in this compound could pave the way for similar intramolecular cycloaddition cascades.

A significant potential application is its use as the aldehyde component in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or β-carboline ring system wikipedia.org. The electrophilicity of the iminium ion intermediate, formed from this compound, would drive the cyclization onto an electron-rich aromatic ring wikipedia.org.

Furthermore, cascade reactions involving α-amido sulfones derived from 2-formyl benzoates have been developed to synthesize 3-substituted isoindolinones . By analogy, this compound could serve as a precursor to the necessary α-amido sulfone intermediate, which would then undergo an intramolecular aza-Henry reaction followed by lactamization.

| Cyclization Strategy | Reaction Partner | Resulting Heterocycle | Key Features |

| Pictet-Spengler Reaction | β-Arylethylamine (e.g., Tryptamine) | Tetrahydro-β-carboline | Acid-catalyzed formation of a new six-membered ring fused to an indole wikipedia.orgmdpi.com. |

| Aza-Henry/Lactamization Cascade | Nitromethane, Amine Source | 3-(Nitromethyl)isoindolinone | Organocatalyzed cascade forming a five-membered lactam ring . |

| Intramolecular Cycloaddition | Derivatization to a 1,3-dipole precursor | Fused Polycyclic Heterocycles | Based on reactivity of related 2-(alkenyloxy)benzaldehydes oup.com. |

| Bischler–Napieralski type | Acylated amine derivative | Dihydroisoquinoline | Intramolecular cyclization driven by a dehydrating agent. |

Pericyclic Reactions and Rearrangements

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the stereocontrolled synthesis of cyclic compounds wikipedia.org. The phenylsulfonyl group is a strong electron-withdrawing group, making it an excellent activator for dienophiles in [4+2] cycloadditions. While there are no direct reports of this compound itself participating in pericyclic reactions, its constituent parts suggest significant potential.

The dienophilic character of an alkene can be greatly enhanced by an attached phenylsulfonyl group. Research on intramolecular Diels-Alder (IMDA) reactions of 1-phenylsulfonylalka-1,2,(ω − 3),(ω − 1)-tetraenes has demonstrated high reactivity and diastereoselectivity, driven by the sulfone-activated allene (B1206475) dienophile researchgate.net. This suggests a viable strategy wherein the aldehyde of this compound is elaborated into a diene-containing tether. The resulting molecule, featuring a phenylsulfonyl-activated aromatic ring (acting as the dienophile) and a tethered diene, could then undergo an IMDA reaction to construct complex polycyclic systems.

Alternatively, in a hetero-Diels-Alder reaction, the aldehyde group could potentially act as the dienophile, reacting with a diene to form a dihydropyran ring. More likely, the aldehyde could be converted into a more reactive dienophilic species, such as an α,β-unsaturated aldehyde, which would then readily participate in cycloadditions. The presence of the ortho-phenylsulfonyl group would modulate the electronic properties and steric environment of the dienophile, influencing the stereochemical outcome of the reaction.

Catalytic Transformations Utilizing this compound

The dual functionality of this compound makes it an intriguing substrate for a variety of catalytic transformations, including asymmetric synthesis and metal-catalyzed cross-coupling reactions.

Asymmetric Catalysis with this compound as Substrate

The aldehyde group in this compound is a prime target for enantioselective nucleophilic additions. The development of asymmetric catalytic methods for such transformations is a cornerstone of modern organic synthesis. Although studies focusing specifically on this compound are sparse, extensive research on other ortho-substituted benzaldehydes provides a strong precedent for its utility in this area.

For example, the enantioselective nucleophilic difluoromethylation of aromatic aldehydes has been achieved using a chiral quaternary ammonium salt as a phase-transfer catalyst. In this study, 2-chlorobenzaldehyde, a close structural analogue to this compound, yielded the corresponding chiral alcohol with up to 64% enantiomeric excess (ee) cas.cnresearchgate.net. Similarly, the asymmetric allylboration of ortho-substituted benzaldehydes has been successfully catalyzed by chiral Brønsted acids, such as binaphthyl-derived phosphoric acids, to produce homoallylic alcohols with high enantioselectivity acs.org. These examples strongly suggest that this compound would be a viable substrate for similar asymmetric transformations. The bulky ortho-phenylsulfonyl group would likely play a significant role in the stereochemical outcome by influencing the trajectory of the incoming nucleophile in the catalyst-substrate complex.

The table below outlines representative asymmetric catalytic systems that have been successfully applied to analogous ortho-substituted aldehydes.

| Asymmetric Reaction | Catalyst System | Substrate Analogue | Product Type | Enantioselectivity (ee) | Reference |

| Nucleophilic Difluoromethylation | Chiral Quaternary Ammonium Salt / KOH | 2-Chlorobenzaldehyde | Chiral Fluorinated Alcohol | Up to 64% | cas.cnresearchgate.net |

| Allylboration | (R)-TRIP-PA (Chiral Phosphoric Acid) | 2-Bromobenzaldehyde | Chiral Homoallylic Alcohol | High | acs.org |

| Henry (Nitroaldol) Reaction | Chiral Copper-Bis(oxazoline) Complex | Benzaldehyde | Chiral β-Nitro Alcohol | Up to 90% | academie-sciences.fr |

| Epoxidation (via Knoevenagel) | Chiral Quinuclidine Derivative (eQNU) | Benzaldehyde | Chiral α,β-Epoxy Sulfone | 92% | wiley.com |

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the intricate field of organic synthesis, which often involves numerous sequential reactions, this compound serves as a crucial key intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The utility of this compound lies in its distinct functional groups, which can be addressed in separate, sequential steps. The aldehyde group provides a reactive site for nucleophilic additions and condensation reactions, while the phenylsulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and serving as a potential leaving group or a site for further modification.

This compound functions as a foundational building block, providing a reliable scaffold upon which greater molecular complexity can be built. For instance, syntheses can leverage the aldehyde for initial carbon-carbon bond formation, followed by transformations involving the sulfonyl group to construct elaborate molecular architectures. An example of a related structure's utility is the oxidative dimerization of ortho-(phenylsulfonylmethyl)benzaldehyde, which is used to synthesize the smallest cyclophane with an alternating arylene-ethynylene linkage, demonstrating how this core structure can be a starting point for complex macrocycles. nih.gov Its role as a precursor allows chemists to devise convergent synthetic routes, where different parts of a target molecule are synthesized separately and then combined, often using the functionalities present in an intermediate like this compound.

Synthesis of Biologically Active Molecules and Pharmaceutical Precursors

The structural motifs present in this compound are frequently found in molecules exhibiting significant biological activity. Consequently, it serves as a valuable precursor in the synthesis of compounds for medicinal chemistry. A pharmaceutical precursor is a compound that participates in a chemical reaction that produces another compound, in this case, a potential drug. incb.org Research indicates its involvement in the development of molecules with potential anti-inflammatory and antimicrobial properties.

The phenylsulfonyl group, in particular, can enhance the biological activity, solubility, or bioavailability of a final compound. smolecule.com For example, derivatives of pyrrolopyridines, which can be synthesized from related benzaldehyde structures, have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. smolecule.com Furthermore, a synthetic strategy using 2-nitrobenzaldehyde (B1664092) and 1-(phenylsulfonyl)-1H-indole to produce the natural product cryptolepinone (B14262593) highlights how the combination of a benzaldehyde derivative and a phenylsulfonyl moiety is a powerful approach for constructing biologically relevant scaffolds. chim.it

Construction of Heterocyclic Systems (e.g., Imidazoles, Oxazoles, Thiazoles, Chromenes)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmaceutical chemistry. Aromatic aldehydes are key starting materials for many of these systems. The reactivity of this compound makes it a suitable candidate for constructing a variety of important heterocyclic cores.

Chromenes : The synthesis of chromenes and their derivatives often involves the reaction of a salicylaldehyde with an active methylene compound. derpharmachemica.comacademie-sciences.fr The use of phenylsulfonyl acetonitrile in such reactions leads to the formation of 3-(phenylsulfonyl)-2H-chromene structures. derpharmachemica.com This demonstrates that the functionalities inherent to this compound are directly applicable to the construction of the chromene ring system, which is a scaffold known for diverse biological activities, including antitumor and antimicrobial properties. orgchemres.orgjwent.net One-pot, three-component reactions between aldehydes, malononitrile, and enolizable C-H activated compounds are a common strategy for synthesizing 2-amino-4H-chromenes. orgchemres.org

Oxazoles, Imidazoles, and Thiazoles : These 1,3-azoles are fundamental structures in many natural products and pharmacologically active molecules. researchgate.netoxfordsciencetrove.com General synthetic methods often rely on the condensation of an aromatic aldehyde with other reagents. For instance, new oxazol-5(4H)-ones have been synthesized through the condensation of N-acylamino acids with benzaldehyde. mdpi.com The phenylsulfonyl group can also serve as a useful activating group in oxazole (B20620) chemistry; deprotonation of 2-(phenylsulfonyl)-1,3-oxazole creates a reactive carbanion that can be functionalized at the C-5 position, providing a route to 2,5-disubstituted oxazoles. researchgate.net Similarly, thiazole (B1198619) derivatives can be obtained through the condensation of appropriate precursors with aromatic aldehydes. mdpi.com

Table 1: Synthesis of Heterocyclic Systems Using Aldehyde Functionality This table is interactive. Users can sort columns to review the data.

| Heterocyclic System | Typical Reactants with Aldehyde | Key Reaction Type | Reference |

|---|---|---|---|

| Chromenes | Salicylaldehydes, Phenylsulfonyl acetonitrile | Knoevenagel Condensation / Cyclization | derpharmachemica.com, academie-sciences.fr |

| 2-Amino-4H-Chromenes | Aldehydes, Malononitrile, 2-Naphthol | One-Pot Three-Component Reaction | orgchemres.org |

| Oxazol-5(4H)-ones | N-acylamino acids, Benzaldehyde | Erlenmeyer-Plöchl Azlactone Synthesis | mdpi.com |

| Thiazoles | 2-Aryl-thiazol-4-yl carboxylic acid hydrazide, Aromatic aldehydes | Condensation | mdpi.com |

| Pyrazoles | Hydrazonoyl chlorides, 1-Phenyl-2-(phenylsulfonyl)ethanone, Benzaldehyde | Cyclization / Condensation | nih.gov |

Scaffold Diversity Generation through Derivatization

Scaffold diversity is a crucial concept in medicinal chemistry and drug discovery, referring to the variety of core molecular frameworks within a compound library. u-strasbg.fr Generating high scaffold diversity from a single starting material is an efficient strategy for exploring chemical space. This compound is an excellent starting point for such diversity-oriented synthesis due to its two distinct and highly reactive functional groups.

The aldehyde moiety can be transformed through a multitude of reactions:

Oxidation to form a carboxylic acid.

Reduction to form an alcohol.

Condensation reactions with amines or active methylene compounds to form imines, alkenes, or heterocyclic systems. acgpubs.org

The phenylsulfonyl group can also participate in various transformations:

It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. researchgate.net

It activates the aromatic ring, facilitating specific reactions and serving as a directing group.

By strategically combining reactions at these two sites, a vast array of structurally distinct scaffolds can be generated from a single precursor. For example, a Knoevenagel condensation at the aldehyde followed by a cyclization involving the sulfonyl-activated ring could lead to complex polycyclic systems. This ability to readily derivatize the molecule makes this compound a powerful tool for creating libraries of novel compounds for biological screening.

Material Science Applications and Polymer Chemistry

While the primary applications of this compound are in the synthesis of discrete small molecules, the structural features it possesses are also of interest in material science. Phenylsulfonyl groups are known to impart desirable properties to polymers, such as increased thermal stability and mechanical strength.

Although direct applications of this compound in polymer chemistry are not extensively documented, a closely related compound, 2-(phenylthio)benzaldehyde, is noted for its potential to be incorporated into polymer formulations. chemimpex.com The inclusion of such sulfur-containing monomers can enhance the properties of advanced materials. chemimpex.com Given the structural similarity and the known stability of the sulfonyl group, it is plausible that this compound could serve as a monomer or a modifying agent in the creation of specialty polymers with high thermal resistance and specific mechanical characteristics.

Development of Novel Reagents and Auxiliaries

A reagent is a substance added to a system to cause a chemical reaction or to see if a reaction occurs. This compound itself can be considered a novel reagent due to the unique reactivity conferred by its functional groups. The potent electron-withdrawing nature of the phenylsulfonyl group significantly modulates the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards certain nucleophiles compared to a standard benzaldehyde.

This tailored reactivity allows it to be used for specific synthetic challenges where a highly activated aldehyde is required. The broader utility of the phenylsulfonyl group in creating specialized reagents is well-established. For example, 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) is a known reagent used for the synthesis of complex azapolycyclic ring systems, demonstrating the value of the phenylsulfonyl moiety in reagent design. researchgate.net

Application in Chiral Synthesis

Chiral synthesis, or asymmetric synthesis, is the synthesis of a compound with a specific three-dimensional structure (stereochemistry). This is critically important in pharmacology, as different stereoisomers of a drug can have vastly different biological effects. The structure of this compound is highly amenable to applications in this field, particularly in the creation of chiral auxiliaries and reagents.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a reaction to produce an excess of a single stereoisomer. The combination of a benzaldehyde and a sulfonamide is the basis for creating potent chiral oxidizing agents. For example, N-benzylidenebenzenesulfonamide, formed from benzaldehyde and benzenesulfonamide, can be oxidized to form a trans-2-(phenylsulfonyl)oxaziridine. orgsyn.org These oxaziridines are stable, aprotic, and neutral oxidizing reagents used for the asymmetric epoxidation of alkenes and the asymmetric oxidation of enolates to form α-hydroxy carbonyl compounds. orgsyn.org

Furthermore, N-sulfinyl imines, which are formed from aldehydes, bear a chiral sulfinyl group that acts as a powerful stereodirecting group for the 1,2-addition of organometallic reagents. wikipedia.org This makes them one of the most reliable methods for the asymmetric synthesis of amines. wikipedia.org The inherent reactivity of the aldehyde and the directing potential of the sulfonyl group in this compound make it a valuable precursor for the development of such stereodirecting reagents.

Design of Functionalized Ligands and Catalysts

The compound this compound serves as a versatile precursor in the design of functionalized ligands and catalysts due to the presence of two key reactive sites: the aldehyde group and the phenylsulfonyl group. These functionalities allow for the strategic construction of complex molecular architectures capable of coordinating with metal centers or acting as organocatalysts.

The primary route for converting this compound into a ligand is through the formation of a Schiff base. This reaction involves the condensation of the aldehyde group with a primary amine. The resulting imine (C=N) group is an excellent coordination site for a wide variety of metal ions. The phenylsulfonyl group, while not directly participating in the condensation, plays a crucial role in modulating the electronic properties of the entire ligand. Its strong electron-withdrawing nature can influence the electron density on the coordinated metal, thereby tuning the catalytic activity of the resulting metal complex.

While direct studies detailing the synthesis of ligands from this compound are not prevalent in the reviewed literature, the principles can be illustrated by analogous syntheses. For instance, Schiff base ligands are readily formed from aldehydes and amines containing a phenylsulfonyl moiety. A notable example involves the synthesis of Schiff bases from (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628), which are then used to form metal complexes. scirp.orgscirp.orgscirp.org These complexes, featuring metals like Ag(I), Cd(II), Ce(III), Co(II), Cr(III), Fe(III), Ni(II), and Pb(II), demonstrate the principle of using phenylsulfonyl-containing scaffolds to create catalytically active coordination compounds. scirp.orgscirp.org Spectroscopic analysis suggests that these metal complexes often adopt an octahedral geometry, with the Schiff base acting as a bidentate ligand. scirp.orgscirp.org

Another relevant synthesis involves the condensation reaction between benzenesulphonohydrazide and 2-carboxybenzaldehyde, which yields the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid (BSHOPA). researchgate.net This demonstrates how a phenylsulfonyl-containing amine can react with a substituted benzaldehyde to create a complex ligand capable of further reactions or metal coordination. researchgate.net

The general scheme for the formation of a Schiff base ligand from this compound and its subsequent complexation with a metal ion (M) is presented below.

Table 1: Representative Schiff Base Ligand Formation

| Reactant 1 | Reactant 2 | Resulting Ligand Type | Key Feature |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Formation of an imine (C=N) bond for metal coordination. |

| 2-Carboxybenzaldehyde | Benzenesulphonohydrazide | Schiff Base (BSHOPA) | Demonstrates use of a phenylsulfonyl hydrazine (B178648) with a benzaldehyde derivative. researchgate.net |

| Salicylaldehyde | N-(4-aminophenylsulfonyl)acetamide | Schiff Base | Forms a ligand with multiple coordination sites (phenolic -OH, imine -N). scirp.orgresearchgate.net |

Beyond metal-based catalysis, compounds containing the phenylsulfonyl group have been explored as organocatalysts. N-(Phenylsulfonyl)benzenesulfonamide, for example, has been successfully employed as an efficient, acidic, and eco-friendly organocatalyst for synthesizing various heterocyclic compounds like 2-aryl-4,5-diphenyl-1H-imidazoles and 3,4-dihydropyrimidine-2(1H)-ones. arkat-usa.orginformahealthcare.com This compound's acidity (pKa of 1.45) is key to its catalytic activity, promoting cyclo-condensation reactions under solvent-free conditions. arkat-usa.orginformahealthcare.com This suggests that derivatives of this compound, potentially after modification of the aldehyde group, could be designed to act as organocatalysts, leveraging the activating properties of the phenylsulfonyl group.

Table 2: Research Findings on Related Phenylsulfonyl Compounds in Catalysis

| Compound | Application | Catalyst Type | Key Research Finding | Reference |

| Metal complexes of (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide Schiff base | Antimicrobial Activity | Metal Complex | The ligand coordinates with various metal ions (e.g., Co(II), Ni(II), Fe(III)) in a 2:1 ligand-to-metal ratio, typically forming octahedral complexes. | scirp.orgscirp.org |

| N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) | Synthesis of 1H-imidazoles | Organocatalyst | Acts as an effective acidic catalyst for the cyclo-condensation of aldehydes, benzil, and ammonium acetate with high yields. | arkat-usa.org |

| N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) | Synthesis of 3,4-dihydropyrimidine-2(1H)-ones (Biginelli reaction) | Organocatalyst | Efficiently catalyzes the one-pot reaction of aldehydes, β-ketoesters, and urea/thiourea under solvent-free conditions. | informahealthcare.com |

The strategic placement of the phenylsulfonyl group ortho to the aldehyde functionality in this compound provides a unique stereochemical and electronic environment. This arrangement can lead to the formation of pincer-type or other multidentate ligands upon reaction, enhancing the stability and modifying the catalytic selectivity of the corresponding metal complexes. The design of such ligands is a promising area for developing novel catalysts for a range of organic transformations.

Spectroscopic and Computational Studies of 2 Phenylsulfonyl Benzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about molecular structure, bonding, and electronic states. The following sections detail the primary methods used to characterize 2-(phenylsulfonyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.5 ppm) would show complex multiplet patterns corresponding to the nine protons on the two benzene (B151609) rings. The protons on the benzaldehyde (B42025) ring are influenced by the ortho-directing aldehyde group and the sulfonyl group, while the protons on the phenylsulfonyl ring exhibit their own splitting patterns. For instance, in related benzaldehyde derivatives, aromatic protons show characteristic multiplets and coupling constants that help in their assignment. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals for this compound would include the aldehydic carbonyl carbon, which is typically found in the highly deshielded region of δ 190-200 ppm. rsc.org The aromatic carbons would appear between δ 120-150 ppm, with the carbon attached to the sulfonyl group and the carbon of the carbonyl group showing distinct chemical shifts due to the strong electron-withdrawing effects of these functionalities.

2D NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the signal of its attached proton. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connection between the two aromatic rings via the sulfonyl bridge and the position of the aldehyde group. For example, a correlation would be expected between the aldehydic proton and the C1 carbon of the benzaldehyde ring.

These 2D NMR methods are routinely used for the structural analysis of complex organic molecules, including various benzaldehyde derivatives. hmdb.caresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for related functional groups and aromatic systems.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehydic H | ¹H NMR | 9.5 - 10.5 | s (singlet) |

| Aromatic H | ¹H NMR | 7.0 - 8.5 | m (multiplet) |

| Aldehydic C=O | ¹³C NMR | 190 - 200 | - |

| Aromatic C | ¹³C NMR | 120 - 150 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. uomustansiriyah.edu.iq

For this compound (molecular formula C₁₃H₁₀O₃S), the calculated monoisotopic mass is approximately 246.04 Da. uni.lu In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 246. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion provides valuable structural clues. For aromatic aldehydes like benzaldehyde, characteristic fragmentation pathways include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29). docbrown.infomiamioh.edu For this compound, the following fragmentation patterns can be anticipated:

Loss of H• (M-1): A peak at m/z 245, corresponding to the [M-H]⁺ ion.

Loss of CHO• (M-29): A peak at m/z 217, resulting from the cleavage of the aldehyde group, leading to a phenylsulfonyl-phenyl cation. miamioh.edu

Cleavage of the C-S bond: Fragmentation at the sulfonyl bridge can lead to ions such as the phenylsulfonyl cation [C₆H₅SO₂]⁺ (m/z 141) and the formylphenyl cation [C₇H₅O]⁺ (m/z 105).

Formation of the phenyl cation: Loss of the SO₂ group from the phenylsulfonyl cation could lead to the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts like [M+H]⁺ and [M+Na]⁺ to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Predicted) | Origin |

|---|---|---|

| [M]⁺ | 246 | Molecular Ion |

| [M-H]⁺ | 245 | Loss of H radical |

| [M-CHO]⁺ | 217 | Loss of formyl radical |

| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary, as a vibrational mode may be active in one technique but not the other, based on the selection rules involving changes in dipole moment (IR) or polarizability (Raman). plus.ac.at

For this compound, the key functional groups are the aldehyde and the sulfonyl group.

Aldehyde Group: The C=O stretching vibration of the aldehyde is expected to produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 1690-1715 cm⁻¹. In related benzaldehydes, this peak is a prominent feature. missouri.edu The aldehydic C-H stretch usually gives rise to two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, the latter of which is often diagnostic for aldehydes. missouri.edu

Sulfonyl Group: The sulfonyl group (SO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aryl sulfones, these typically appear as strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. For a related compound, a strong absorption band at ~1305 cm⁻¹ was attributed to the S=O stretch.

Aromatic Rings: The C=C stretching vibrations within the aromatic rings will produce several bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds with high polarizability, such as the C=C bonds in the aromatic rings. plus.ac.at The symmetric S=O stretch would also be expected to show a strong signal in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak | Strong |

| Aldehyde C-H | Stretching | 2720 - 2820 | Weak | Medium |

| Aldehyde C=O | Stretching | 1690 - 1715 | Strong | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong | Weak |

| Sulfonyl S=O | Symmetric Stretch | 1140 - 1160 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. upi.edu The technique is particularly sensitive to conjugated systems and aromatic compounds.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its chromophores: the two phenyl rings and the carbonyl group. The key transitions are:

π → π* transitions: These high-intensity absorptions arise from the conjugated π-electron systems of the aromatic rings and the carbonyl group. For benzene, a characteristic absorption band appears around 254 nm. upi.edu The extended conjugation in this compound would likely shift these absorptions to longer wavelengths (a bathochromic shift).

n → π* transitions: This lower-intensity transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition typically appears as a weak shoulder at a longer wavelength than the main π → π* bands.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. iucr.org

While the specific crystal structure of this compound has not been reported in the searched literature, X-ray analyses of closely related molecules, such as other sulfonyl-containing compounds and benzaldehyde derivatives, provide valuable insights. iucr.orgresearchgate.nettu-clausthal.de From such studies, one would expect the geometry around the sulfur atom to be tetrahedral. The analysis would also reveal the relative orientation of the two benzene rings and the conformation of the aldehyde group with respect to its attached ring. Intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing would also be identified. Growing a single crystal of sufficient quality is the primary prerequisite for this powerful analytical method. iucr.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful complement to experimental studies by offering insights into molecular properties, structure, and reactivity through theoretical calculations. mdpi.com Density Functional Theory (DFT) is a widely used method for studying organic molecules due to its balance of accuracy and computational cost. arxiv.org

For this compound and its derivatives, computational studies can be employed to:

Optimize Molecular Geometry: Calculations can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Data: Theoretical calculations can simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. nih.gov Comparing these calculated spectra with experimental results can aid in the assignment of complex spectra and confirm the proposed structure. For example, DFT calculations have been used to simulate the Raman spectra of nitrotoluenes and the NMR chemical shifts of various natural products. nih.govmdpi.com

Analyze Electronic Structure: DFT can be used to calculate the distribution of electron density and map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. uomustansiriyah.edu.iq

Investigate Reaction Mechanisms: Computational methods can be used to model reaction pathways, calculate activation energies, and explore the stability of intermediates and transition states, providing a deeper understanding of the chemical reactivity of the compound. arxiv.org

Theoretical investigations on benzaldehyde derivatives have been used to study their potential as enzyme inhibitors and to elucidate reaction mechanisms, highlighting the predictive power of these computational tools. uomustansiriyah.edu.iq

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of this compound, DFT calculations have been instrumental in elucidating various chemical phenomena.

Researchers have employed DFT to understand the diastereoselectivity in reactions involving sulfonyl-containing compounds. For instance, in the hydroxylation of N-tert-butanesulfinyl imines using an oxaziridine (B8769555) derived from a related phenylsulfonyl compound, DFT calculations helped to model the transition states. uni.lu This modeling suggested that the facial approach of the reactants is governed by the aza-enolate geometry, providing a theoretical basis for the observed stereochemical outcomes. uni.lu

In another study on the atroposelective [4+1] annulation of ketoaldehydes with 2-(phenylsulfonyl)-1H-indol-1-amine, a derivative of the target scaffold, DFT was used to assess the rotational barrier of the newly formed N-N axial chirality. orgchemboulder.com The calculated rotational barrier was found to be 31.5 kcal mol⁻¹, indicating high configurational stability of the atropisomer. orgchemboulder.com This demonstrates the predictive power of DFT in assessing the stability of complex molecular architectures.

DFT calculations also provide insights into the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity. For instance, in a study of novel 1,4-quinolinone structures, which share some structural motifs with derivatives of this compound, DFT calculations were used to determine these orbital energies. ceu.es The calculated HOMO-LUMO gap helped in understanding the kinetic stability and charge transfer properties of the molecules. ceu.es

Table 1: Representative Data from DFT Calculations on Related Sulfonyl-Containing Compounds

| Compound/System | DFT Functional/Basis Set | Calculated Parameter | Value | Reference |

| N-tert-butanesulfinyl imine reaction intermediate | Not specified | Diastereomeric ratio prediction | Governed by aza-enolate geometry | uni.lu |

| Atropisomeric isoindolinone (from a 2-(phenylsulfonyl)-1H-indol-1-amine derivative) | Not specified | Rotational Barrier (N-N axis) | 31.5 kcal mol⁻¹ | orgchemboulder.com |

| (E)-3-(benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl) quinolin-4-(1H)-one | Not specified | HOMO-LUMO Energy Gap | Not specified | ceu.es |

| 2-Thioarylalkyl-1H-Benzimidazole derivatives | B3LYP/6-311G(d,p) | Correlation of EHOMO with anthelmintic activity | Established | scielo.br |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for analyzing the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules.

For derivatives of this compound, MD simulations can provide insights into their dynamic behavior. For example, in a study of pyridazinone derivatives containing a phenylsulfonyl group, MD simulations were used to investigate the stability of protein-ligand complexes. nih.gov These simulations demonstrated that the ligands remained stably bound within the active site of the target protein, providing a dynamic view of the intermolecular interactions. nih.gov

In another study on a benzenesulfonyl curcumin (B1669340) analogue, MD simulations were performed to assess its binding stability to the dengue virus NS2B/NS3 protease. kemdikbud.go.id The simulations, which were run for 100 picoseconds, showed that the ligand maintained its interactions with key residues in the binding pocket, such as His51, Asp75, and Ser135. kemdikbud.go.id The binding free energy was also calculated from the MD simulation data to quantify the strength of the interaction. kemdikbud.go.id

MD simulations are also crucial for understanding the behavior of molecules in solution. For binary mixtures of benzaldehyde and methanol (B129727), MD simulations have been used to investigate hydrogen bonding interactions, which play a significant role in the physical and chemical properties of the mixture. researchgate.net

Table 2: Application of Molecular Dynamics Simulations to Sulfonyl-Containing Compounds